molecular formula C10H20N2O5 B6327820 (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate CAS No. 2307736-85-0

(+/-)-4-Boc-piperazine-2-carboxylic acid hydrate

Cat. No.: B6327820
CAS No.: 2307736-85-0
M. Wt: 248.28 g/mol
InChI Key: YROSLOWMCCIEKL-UHFFFAOYSA-N
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Description

(+/-)-4-Boc-piperazine-2-carboxylic acid hydrate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring, and a carboxylic acid group at the 2-position of the ring. The compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.H2O/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROSLOWMCCIEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate typically involves the protection of piperazine with a Boc group followed by carboxylation. One common method is to react piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected piperazine. This intermediate is then carboxylated using carbon dioxide or a suitable carboxylating agent under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+/-)-4-Boc-piperazine-2-carboxylic acid hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to other functional groups.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds, which are essential in peptide synthesis.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.

    Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used for peptide coupling reactions.

Major Products Formed

    Free Amine: Obtained by deprotection of the Boc group.

    Alcohols and Aldehydes: Formed by reduction of the carboxylic acid group.

    Peptides: Formed by coupling reactions with amino acids or other peptide fragments.

Scientific Research Applications

(+/-)-4-Boc-piperazine-2-carboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in multi-step synthesis.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly in the synthesis of piperazine-based therapeutics.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group that prevents unwanted reactions at the nitrogen atom. The carboxylic acid group can participate in various reactions, including amide bond formation, which is crucial for peptide synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the Boc group and the carboxylic acid group.

Comparison with Similar Compounds

(+/-)-4-Boc-piperazine-2-carboxylic acid hydrate can be compared with other piperazine derivatives, such as:

    N-Boc-piperazine: Lacks the carboxylic acid group and is used primarily as a protecting group for piperazine.

    Piperazine-2-carboxylic acid: Lacks the Boc protecting group and is more reactive due to the free amine group.

    N-Boc-piperazine-2-carboxamide: Contains an amide group instead of a carboxylic acid group, which alters its reactivity and applications.

The uniqueness of (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate lies in its combination of a Boc-protected amine and a carboxylic acid group, making it a versatile intermediate for various synthetic applications.

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